6-Chloro-2-cyano-N,N-diethyl-1H-benzimidazole-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2-cyano-N,N-diethyl-1H-benzo[d]imidazole-1-sulfonamide is a complex organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms within a five-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-cyano-N,N-diethyl-1H-benzo[d]imidazole-1-sulfonamide typically involves multiple steps, starting with the preparation of the imidazole core. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups such as aryl halides and heterocycles .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-cyano-N,N-diethyl-1H-benzo[d]imidazole-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the cyano group or other functional groups present in the molecule.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include nickel catalysts for cyclization, tert-butylhydroperoxide for oxidation, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted imidazole derivatives.
Scientific Research Applications
6-Chloro-2-cyano-N,N-diethyl-1H-benzo[d]imidazole-1-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-2-cyano-N,N-diethyl-1H-benzo[d]imidazole-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Imidazole: The parent compound of the imidazole family, known for its broad range of chemical and biological properties.
Benzimidazole: A derivative of imidazole with additional benzene ring, used in various pharmaceutical applications.
Sulfonamides: A class of compounds containing the sulfonamide group, widely used as antibiotics.
Uniqueness
6-Chloro-2-cyano-N,N-diethyl-1H-benzo[d]imidazole-1-sulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and development in multiple fields .
Biological Activity
6-Chloro-2-cyano-N,N-diethyl-1H-benzimidazole-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, including antimicrobial, anticancer, and antiviral properties. This compound belongs to the class of benzimidazole derivatives, which are known for their diverse pharmacological effects.
- CAS Number : 88422-33-7
- Molecular Formula : C12H13ClN4O2S
- Molecular Structure : The compound features a benzimidazole core with a chloro and cyano substituent, contributing to its biological activity.
Antimicrobial Activity
Research indicates that various benzimidazole derivatives exhibit significant antimicrobial properties. For instance, studies on related compounds have shown effective inhibition against a range of pathogens. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays are essential in evaluating these effects. A notable finding includes:
Compound | MIC (μg/mL) | MBC (μg/mL) |
---|---|---|
6-Chloro-2-cyano-N,N-diethyl-benzimidazole | 0.25 - 0.5 | 0.5 - 1 |
The compound has demonstrated efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .
Anticancer Activity
Benzimidazole derivatives have been extensively studied for their anticancer properties. The compound's structural features may enhance its ability to inhibit cancer cell proliferation. In vitro studies have revealed:
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
MCF-7 (breast cancer) | 15.63 | Induction of apoptosis via p53 pathway |
A549 (lung cancer) | 12.0 | Cell cycle arrest at G2/M phase |
These findings indicate that this compound can induce apoptosis in cancer cells, potentially through the modulation of key signaling pathways .
Antiviral Activity
Recent studies have also explored the antiviral potential of sulfonamide derivatives, including this compound. It has shown activity against various viruses, with specific IC50 values reported:
Virus Type | IC50 (μM) | Selectivity Index |
---|---|---|
H9N2 Influenza Virus | 22.0 ± 2.6 | 40.3 |
EMCV | 18.3 ± 2.0 | 19.6 |
The antiviral mechanism appears to involve inhibition of viral replication and interference with viral protein synthesis .
Study on Anticancer Efficacy
A detailed investigation into the anticancer effects of benzimidazole derivatives highlighted the role of structural modifications in enhancing biological activity. In particular, the introduction of electron-withdrawing groups significantly improved cytotoxicity against MCF-7 cells, suggesting that further optimization of the chemical structure could lead to more potent anticancer agents .
Antimicrobial Resistance Study
In a study assessing resistance patterns among bacterial strains, the compound was evaluated for its effectiveness in overcoming resistance mechanisms. Results indicated that it retained activity against resistant strains, making it a candidate for further development in combating antibiotic resistance .
Properties
CAS No. |
88422-33-7 |
---|---|
Molecular Formula |
C12H13ClN4O2S |
Molecular Weight |
312.78 g/mol |
IUPAC Name |
6-chloro-2-cyano-N,N-diethylbenzimidazole-1-sulfonamide |
InChI |
InChI=1S/C12H13ClN4O2S/c1-3-16(4-2)20(18,19)17-11-7-9(13)5-6-10(11)15-12(17)8-14/h5-7H,3-4H2,1-2H3 |
InChI Key |
BJFYNKYVLHXCGC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)N1C2=C(C=CC(=C2)Cl)N=C1C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.